2-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide
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Overview
Description
2-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzyl or furan rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzyl 5-(2-thienyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide: Similar structure with a thiophene ring instead of a furan ring.
2-Fluorobenzyl 5-(2-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide: Similar structure with a pyridine ring instead of a furan ring.
2-Fluorobenzyl 5-(2-phenyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide: Similar structure with a phenyl ring instead of a furan ring.
Uniqueness
2-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
498551-14-7 |
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Molecular Formula |
C14H12FN3OS |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C14H12FN3OS/c1-18-13(12-7-4-8-19-12)16-17-14(18)20-9-10-5-2-3-6-11(10)15/h2-8H,9H2,1H3 |
InChI Key |
HBHOELNKEBNPIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=CO3 |
Origin of Product |
United States |
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